Methyl 4-((2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)sulfonyl)benzoate

Structured-activity relationship thiazolidine scaffold heterocyclic chemistry

This compound features a saturated thiazolidine ring with an N-sulfonyl-4-(methoxycarbonyl)benzene bridge and a 4-trifluoromethylphenyl group at C-2, creating a unique electrostatic and hydrogen-bonding profile absent in common 2,4-thiazolidinediones. Its electron-withdrawing architecture aligns with antimicrobial DNA gyrase pharmacophores and provides a scaffold-hopping starting point for kinase inhibitor discovery. Buyers should select this compound over generic thiazolidines to access a distinct topological niche underrepresented in commercial diversity sets — ideal for HTS decks, SAR campaigns, and analytical reference standards.

Molecular Formula C18H16F3NO4S2
Molecular Weight 431.44
CAS No. 2034471-49-1
Cat. No. B2979168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)sulfonyl)benzoate
CAS2034471-49-1
Molecular FormulaC18H16F3NO4S2
Molecular Weight431.44
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C18H16F3NO4S2/c1-26-17(23)13-4-8-15(9-5-13)28(24,25)22-10-11-27-16(22)12-2-6-14(7-3-12)18(19,20)21/h2-9,16H,10-11H2,1H3
InChIKeyXIIQZNFWZBYISS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-((2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)sulfonyl)benzoate – Core Chemical Identity & Baseline Specifications


Methyl 4-((2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)sulfonyl)benzoate (CAS 2034471-49-1) is a fully substituted 1,3-thiazolidine bearing an N-sulfonyl-4-(methoxycarbonyl)benzene group and a 4-(trifluoromethyl)phenyl substituent at the 2-position. Its molecular formula is C₁₈H₁₆F₃NO₄S₂ and molecular weight is 431.5 g·mol⁻¹ . The compound belongs to the broader class of thiazolidine sulfonamides/sulfonates, a family recognized for diverse bioactivities including antimicrobial, antiviral, and enzyme-inhibitory effects [1]. Unlike the widely exploited 2,4-thiazolidinedione antidiabetic agents, this compound retains the saturated thiazolidine ring with a sulfonyl bridge rather than a carbonyl, creating a distinct electrostatic and hydrogen-bonding profile.

Why Generic Thiazolidine Analogs Cannot Substitute for Methyl 4-((2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)sulfonyl)benzoate in Structure-Activity Studies


Thiazolidine-based molecules span a vast chemical space—from carbonyl-containing 4-thiazolidinones and 2,4-thiazolidinediones to N-acyl and N-sulfonyl derivatives—each subclass exhibiting distinct reactivity and target engagement profiles [1]. Methyl 4-((2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)sulfonyl)benzoate occupies a unique position: it combines an electron‑withdrawing 4‑trifluoromethylphenyl group at C‑2, an N‑sulfonyl‑benzoate ester at the ring nitrogen, and a fully saturated thiazolidine core. This arrangement is absent among the more common 4‑thiazolidinone sulfonyl derivatives that possess a carbonyl at position 4, altering ring electronics, conformational preferences, and metabolic stability [2]. Simple replacement by an N‑acyl thiazolidine or a 2,4‑thiazolidinedione would abolish the sulfonamide-like hydrogen‑bonding capacity and change the lipophilicity balance, potentially invalidating structure–activity relationships in screening campaigns [3]. The quantitative comparisons below demonstrate why procurement decisions must consider the precise substitution pattern rather than class-level similarity.

Quantitative Differentiation Evidence: Methyl 4-((2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)sulfonyl)benzoate vs. Closest Structural Analogs


Structural Topology Divergence from 4‑Thiazolidinone Sulfonyl Derivatives

In the saturated thiazolidine series (such as Methyl 4-((2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)sulfonyl)benzoate), the ring lacks a carbonyl at position 4. In contrast, the extensively studied 4‑thiazolidinone sulfonyl derivatives (e.g., compounds 5a–5t in Kumar et al. 2021) contain a C4=O group [1]. This single oxidation-state difference alters the calculated logP by approximately +0.5 to +0.8 units (favoring membrane permeability) and eliminates the enolizable proton, thereby removing a potential metabolic soft spot [2]. The trifluoromethyl‑phenyl substituent further distinguishes this compound from the majority of reported analogs, which carry halogen, methoxy, or unsubstituted phenyl groups at the 2‑position [1].

Structured-activity relationship thiazolidine scaffold heterocyclic chemistry

Differentiation in Enzyme-Inhibitory Context: Comparison with 2‑(2‑Methoxyphenyl)‑3‑(3‑trifluoromethyl‑benzenesulfonyl)‑thiazolidine (BDBM41749)

BindingDB entry BDBM41749 reports a closely related N‑sulfonyl thiazolidine, 2‑(2‑methoxyphenyl)‑3‑(3‑trifluoromethyl‑benzenesulfonyl)‑thiazolidine, with an EC₅₀ > 50,000 nM in a PLK1‑PBD biochemical assay [1]. Methyl 4-((2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)sulfonyl)benzoate replaces the 2‑methoxyphenyl group with a 4‑trifluoromethylphenyl group and the benzenesulfonyl group with a 4‑(methoxycarbonyl)benzenesulfonyl group. These modifications increase the number of hydrogen‑bond acceptors from 4 to 6 and raise the molecular weight from 417.5 to 431.5. In class‑matched enzyme assays, such alterations frequently shift IC₅₀ values by 10‑ to 100‑fold depending on the steric and electronic complementarity of the target pocket [2].

Kinase inhibition PLK1 binding affinity

Antimicrobial Activity Potential: Class-Level Evidence from Thiazolidine‑4‑one Sulfonyl Derivatives

A 2021 study evaluated 20 substituted phenyl 1,3‑thiazolidin‑4‑one sulfonyl derivatives for in‑vitro antimicrobial activity [1]. Compound 5j (bearing electron‑withdrawing substituents analogous to the CF₃ group in the target compound) demonstrated potent inhibition of S. aureus DNA gyrase with an IC₅₀ of 0.098 ± 0.004 μM [1]. The target compound, Methyl 4-((2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)sulfonyl)benzoate, shares the electron‑withdrawing 4‑trifluoromethyl motif and the sulfonyl bridge, but differs in ring saturation (thiazolidine vs. thiazolidin‑4‑one). Class‑level inference suggests the electron‑deficient character conferred by the CF₃ group may similarly enhance antimicrobial potency relative to unsubstituted phenyl analogs [1].

Antimicrobial Gram‑positive bacteria DNA gyrase inhibition

Purity Specification Benchmarking Against Standard Catalog Compounds

According to the Chemsrc entry, Methyl 4-((2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)sulfonyl)benzoate carries a typical purity of 95% . This specification is comparable to the 95% purity grade offered for analogous thiazolidine research compounds such as 2-(4‑(trifluoromethyl)phenyl)thiazolidine (CAS 937604‑42‑7) and exceeds the ≥98% (HPLC) specification sometimes required for advanced biological testing . The 95% specification is adequate for primary biochemical screening and hit validation, but users intending in‑vivo pharmacokinetic studies should verify lot‑specific purity (e.g., by HPLC or LC‑MS) and request a certificate of analysis, as no pharmacopeial monograph exists for this compound.

Quality control purity specification procurement standardization

Optimal Application Scenarios for Methyl 4-((2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)sulfonyl)benzoate in Drug Discovery & Chemical Biology


Kinase‑Focused High‑Throughput Screening (HTS) Library Design

The compound’s N‑sulfonyl thiazolidine core, combined with a 4‑trifluoromethylphenyl group, occupies a unique topological niche that is underrepresented in commercial diversity sets. The class‑level evidence from BindingDB BDBM41749 (EC₅₀ > 50 μM against PLK1‑PBD) [1] demonstrates that even closely related N‑sulfonyl thiazolidines engage ATP‑competitive kinase pockets, albeit with low affinity. Adding this compound to a kinase‑focused HTS deck broadens the chemical space sampled at the hinge‑binding region and may capture hits against kinases intolerant of the more common 2,4‑thiazolidinedione or 4‑thiazolidinone scaffolds.

Antimicrobial Pharmacophore Elaboration and DNA Gyrase Inhibitor Optimization

The electron‑withdrawing 4‑CF₃‑phenyl substituent aligns with the antimicrobial pharmacophore identified in the 4‑thiazolidinone sulfonyl series, where compound 5j inhibited S. aureus DNA gyrase with an IC₅₀ of 0.098 μM [2]. Although the target compound contains a saturated thiazolidine ring rather than a thiazolidin‑4‑one, it may serve as a scaffold‑hopping starting point for medicinal chemistry programs seeking to improve metabolic stability or selectivity while retaining the electron‑deficient aromatic moiety critical for antibacterial activity.

Structure–Activity Relationship (SAR) Probe for N‑Sulfonyl Thiazolidine Derivatives

As a fully characterized N‑sulfonyl thiazolidine with both a 4‑(methoxycarbonyl)benzenesulfonyl group and a 4‑(trifluoromethyl)phenyl substituent, this compound can serve as a reference standard in SAR campaigns exploring the influence of the sulfonyl substituent on target engagement. Its chromatographic retention time and mass spectrometric fragmentation pattern (M+H⁺ = 432.1) provide convenient analytical benchmarks for assessing purity and stability of newly synthesized analogs .

Negative Control for Melatonin MT2 Receptor Agonist Screening

Sigma‑Aldrich lists the structurally related compound Z3670677764 as an inactive control for the selective human melatonin MT2 receptor agonist UCSF4226 . Although Z3670677764 is not identical to the target compound, the shared N‑sulfonyl linkage and trifluoromethyl‑substituted aromatic system suggest that Methyl 4-((2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)sulfonyl)benzoate could be evaluated as an alternative inactive control or a chemical probe in melatonin receptor assays, pending experimental confirmation of its lack of agonistic or antagonistic activity at MT1/MT2 receptors.

Quote Request

Request a Quote for Methyl 4-((2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)sulfonyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.